Gepotidacin mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gepotidacin mesylate is an experimental antibiotic that belongs to a novel class of triazaacenaphthylene compounds. It is being developed for the treatment of uncomplicated urinary tract infections and infections caused by Neisseria gonorrhoeae, including multidrug-resistant strains . This compound acts as a topoisomerase type II inhibitor, which is a unique mechanism among antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gepotidacin mesylate involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazaacenaphthylene core, followed by functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial production, the synthesis of this compound is optimized to scale up the process while maintaining efficiency and cost-effectiveness. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Gepotidacin mesylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Gepotidacin mesylate has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of triazaacenaphthylene derivatives.
Biology: Researchers use it to investigate the mechanisms of bacterial DNA replication and the role of topoisomerase enzymes.
Industry: Its unique properties make it a candidate for developing new antimicrobial agents and therapeutic drugs.
Mechanism of Action
Gepotidacin mesylate exerts its effects by inhibiting bacterial DNA replication. It targets two essential topoisomerase enzymes, which are crucial for DNA unwinding and replication. By blocking these enzymes, this compound prevents the bacteria from replicating their DNA, leading to cell death . This dual-target mechanism reduces the likelihood of resistance development, as mutations in both enzymes would be required for the bacteria to survive .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another antibiotic that targets bacterial DNA replication but through a different mechanism involving DNA gyrase.
Levofloxacin: Similar to ciprofloxacin, it inhibits DNA gyrase and topoisomerase IV.
Moxifloxacin: A fluoroquinolone antibiotic that also targets DNA gyrase and topoisomerase IV.
Uniqueness of Gepotidacin Mesylate
This compound is unique due to its novel triazaacenaphthylene structure and its dual inhibition of topoisomerase type II enzymes. Unlike fluoroquinolones, which primarily target DNA gyrase, this compound’s mechanism reduces the likelihood of resistance development and offers a new approach to treating bacterial infections .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
1624306-20-2 |
---|---|
Molecular Formula |
C25H36N6O8S |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
(3R)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione;methanesulfonic acid;dihydrate |
InChI |
InChI=1S/C24H28N6O3.CH4O3S.2H2O/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18;1-5(2,3)4;;/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2;1H3,(H,2,3,4);2*1H2/t19-;;;/m1.../s1 |
InChI Key |
MTLHHQWYERWLIX-RGFWRHHQSA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)C[C@@H]4CN5C(=O)C=CC6=C5N4C(=O)C=N6.O.O |
Canonical SMILES |
CS(=O)(=O)O.C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.